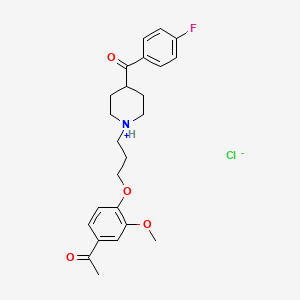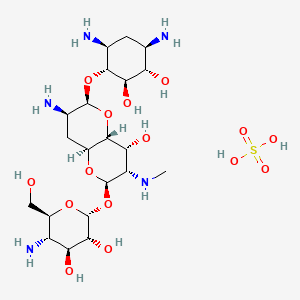
Apramycinsulfat
Übersicht
Beschreibung
Apramycin sulfate is an aminoglycoside antibiotic primarily used in veterinary medicine to treat bacterial infections in animals. It exhibits bactericidal activity against a wide range of gram-negative bacteria. Apramycin sulfate is unique due to its bicyclic sugar moiety and monosubstituted deoxystreptamine structure .
Wissenschaftliche Forschungsanwendungen
Apramycinsulfat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird verwendet, um Antibiotikaresistenzmechanismen und die Hemmung der Proteinsynthese zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf bakterielle ribosomale RNA und die Proteinsynthese.
Medizin: Als potenzielle Behandlung für multiresistente bakterielle Infektionen erforscht.
Industrie: In der Veterinärmedizin zur Behandlung von Infektionen bei Nutztieren eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die bakterielle ribosomale RNA bindet, insbesondere an die 16S rRNA. Diese Bindung stört den Translokationsschritt der Proteinsynthese und hemmt effektiv das bakterielle Wachstum. Die Verbindung hat auch die Fähigkeit, an die eukaryotische Dekodierstelle zu binden, trotz Unterschieden in Schlüsselresten, die für die Erkennung durch das bakterielle Ziel erforderlich sind .
Ähnliche Verbindungen:
Gentamicin: Ein weiteres Aminoglykosid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Amikacin: Bekannt für seine Wirksamkeit gegen ein breites Spektrum von Bakterien, einschließlich derer, die gegen andere Aminoglykoside resistent sind.
Tobramycin: Wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt, insbesondere bei Patienten mit Mukoviszidose.
Einzigartigkeit von this compound: this compound zeichnet sich durch seinen einzigartigen bicyclischen Zuckerrest und seine monosubstituierte Deoxystreptamin-Struktur aus. Diese besondere Struktur trägt zu seiner geringeren Toxizität und minimalen Kreuzresistenz im Vergleich zu anderen Aminoglykosiden bei .
Wirkmechanismus
Target of Action
Apramycin sulfate primarily targets the 16S ribosomal RNA in enteric bacteria and other eubacteria . The 16S ribosomal RNA is a component of the 30S small subunit of the bacterial ribosome, which is involved in protein synthesis. By targeting this RNA, apramycin interferes with protein synthesis, leading to bacterial death .
Mode of Action
Apramycin stands out among aminoglycosides for its unique mechanism of action. It blocks translocation, a crucial step in protein synthesis, and binds to the eukaryotic decoding site despite differences in key residues required for apramycin recognition by the bacterial target . The drug binds in the deep groove of the RNA, which forms a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine . This binding mode is distinct from aminoglycoside recognition of the bacterial target, suggesting a molecular basis for the actions of apramycin in eukaryotes and bacteria .
Biochemical Pathways
The biochemical pathway of apramycin involves the conversion of demethyl-aprosamine to aprosamine, catalyzed by a HemK family methyltransferase, AprI .
Pharmacokinetics
All fixed effect parameters are allometrically scaled to total body weight (TBW) . The clearance and steady-state volume of distribution were estimated to be 5.5 L/h and 16 L, respectively, for a typical individual with an absolute eGFR of 124 mL/min and TBW of 70 kg .
Result of Action
The result of apramycin’s action is the inhibition of protein synthesis in bacteria, leading to bacterial death. This is achieved by causing misreading of the genetic code and significantly slowing down the overall rate of protein synthesis in live bacterial cells . This dual effect on both accuracy and efficiency of protein synthesis helps to explain the bactericidal properties of apramycin .
Action Environment
The action of apramycin sulfate can be influenced by environmental factors such as pH. For instance, apramycin has been shown to have increased antibacterial activity at acidic pH, which could potentially widen its therapeutic window in the treatment of complicated urinary tract infections and acute pyelonephritis .
Biochemische Analyse
Biochemical Properties
Apramycin sulfate’s mechanism of action is based on blocking translocation and its ability to bind also to the eukaryotic decoding site . It binds in the deep groove of the RNA, forming a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine . This unique binding mode of Apramycin sulfate at the human decoding-site RNA is distinct from aminoglycoside recognition of the bacterial target .
Cellular Effects
Apramycin sulfate demonstrates broad-spectrum activity and rapid multi-log CFU reduction against a variety of bacterial uropathogens, including aminoglycoside-resistant clinical isolates . The basicity of amines in the Apramycin sulfate molecule suggests a higher increase in positive charge at urinary pH, resulting in sustained drug uptake and bactericidal activity .
Molecular Mechanism
Apramycin sulfate’s mechanism of action is unique among aminoglycosides. It blocks translocation and can bind to the eukaryotic decoding site despite differences in key residues required for Apramycin sulfate recognition by the bacterial target . This suggests a molecular basis for the actions of Apramycin sulfate in eukaryotes and bacteria .
Temporal Effects in Laboratory Settings
It has been shown to have broad-spectrum activity and rapid multi-log CFU reduction against a variety of bacterial uropathogens .
Dosage Effects in Animal Models
Apramycin sulfate is considered safe in most species, with no mortality observed at the highest tested level of 1250 mg/kg body weight in swine . It is toxic in cats . Dosages for Apramycin sulfate are species-specific .
Metabolic Pathways
Apramycin sulfate is mainly excreted through feces in its active form, and only a small quantity is excreted in the urine . Renal elimination has been demonstrated to be the dominating elimination pathway for Apramycin sulfate in preclinical studies .
Transport and Distribution
Apramycin sulfate is administered via the drinking water or milk replacer . Drinking systems should be clean and free of rust to avoid reduction of activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of apramycin sulfate involves fermentation processes using specific strains of microorganisms. The fermentation broth is subjected to membrane dialysis, resin adsorption, resin desorption, and salifying drying to obtain the final product .
Industrial Production Methods: Industrial production of apramycin sulfate follows similar steps but on a larger scale. The process includes:
- Fermentation using Streptomyces tenebrarius.
- Membrane dialysis to concentrate the fermentation broth.
- Resin adsorption to purify the compound.
- Resin desorption to release the purified apramycin.
- Salifying and drying to obtain apramycin sulfate in its final form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Apramycinsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreaktionen: Umfassen oft Halogenierungsmittel wie Chlor oder Brom.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.
Amikacin: Known for its effectiveness against a broad spectrum of bacteria, including those resistant to other aminoglycosides.
Tobramycin: Used to treat various bacterial infections, particularly in cystic fibrosis patients.
Uniqueness of Apramycin Sulfate: Apramycin sulfate stands out due to its unique bicyclic sugar moiety and monosubstituted deoxystreptamine structure. This distinct structure contributes to its lower toxicity and minimal cross-resistance compared to other aminoglycosides .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLYHYWDYPSNPF-RQFIXDHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37321-09-8 (Parent) | |
| Record name | Apramycin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
637.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65710-07-8 | |
| Record name | Apramycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65710-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apramycin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apramycin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRAMYCIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UYL6NAZ3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Apramycin sulfate?
A1: Apramycin sulfate is an aminoglycoside antibiotic that exerts its antibacterial activity by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. [, , ] This binding interferes with protein synthesis, ultimately leading to bacterial cell death. []
Q2: What is the molecular formula and weight of Apramycin sulfate?
A2: While the provided research papers do not explicitly state the molecular formula and weight of Apramycin sulfate, they refer to its chemical structure as an aminocyclitol. [] Further research in chemical databases would be necessary to obtain the exact molecular formula and weight.
Q3: What analytical methods are commonly employed for the determination of Apramycin sulfate?
A3: Several analytical methods have been developed and validated for the quantification of Apramycin sulfate. These include:
- High-performance liquid chromatography (HPLC): HPLC coupled with various detection methods, such as pre-column derivatization and UV detection, has been widely utilized. [, ]
- Microbiological assay: This method utilizes the inhibitory effect of Apramycin sulfate on the growth of susceptible microorganisms. [, ]
- Polarimetry: This method exploits the optical activity of Apramycin sulfate to determine its concentration. [, ]
- Turbidimetry: This method measures the turbidity caused by bacterial growth inhibition by Apramycin sulfate. []
Q4: What is the bioavailability of Apramycin sulfate in pigs after different routes of administration?
A4: Studies in pigs have shown that the bioavailability of Apramycin sulfate varies depending on the route of administration:
- Intramuscular injection: Bioavailability is high, reaching approximately 88%. []
- Oral administration: Bioavailability is significantly lower, around 3%. []
Q5: What are the pharmacokinetic parameters of Apramycin sulfate in pigs after intramuscular injection?
A5: Following intramuscular injection at 20 mg/kg in piglets, the following pharmacokinetic parameters were observed: []
Q6: What are the clinical applications of Apramycin sulfate in veterinary medicine?
A6: Apramycin sulfate is primarily used in veterinary medicine for the treatment of bacterial infections, particularly those caused by Gram-negative bacteria. Specific applications include:
- Treatment of diarrhea in calves: Apramycin sulfate, in combination with Tylosin tartrate, has shown better efficacy than Norfloxacin hydrochloride. []
- Control of bacterial infections in poultry: Apramycin sulfate is effective against Escherichia coli infections in chickens. [, , ]
Q7: Is there evidence of bacterial resistance to Apramycin sulfate?
A7: While Apramycin sulfate has been shown to be effective against certain bacteria, there is evidence of emerging resistance. Studies have reported varying degrees of resistance to Apramycin sulfate among Escherichia coli strains. []
Q8: Does Apramycin sulfate interact with other antibacterial drugs?
A9: In vitro studies have demonstrated that Apramycin sulfate exhibits synergistic antibacterial activity when combined with certain antibiotics against Escherichia coli strains from swine and chicken. [] Synergism was observed with Penicillin, Amoxicillin, Doxycycline, and Erythromycin thiocyanate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



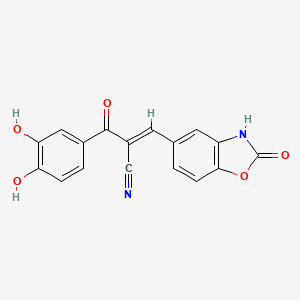
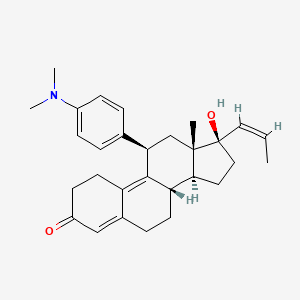
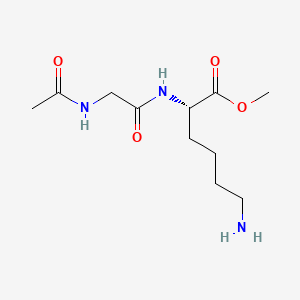
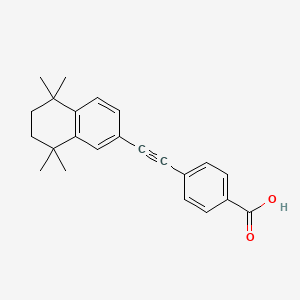
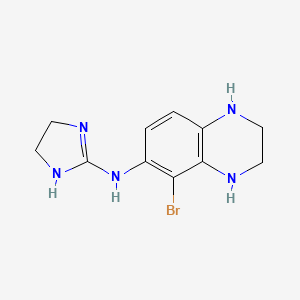
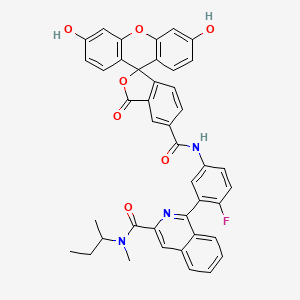
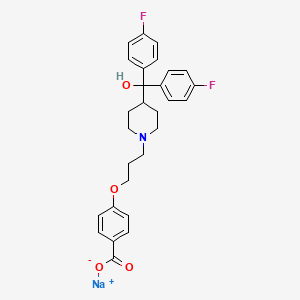
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)
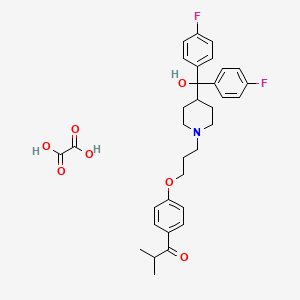
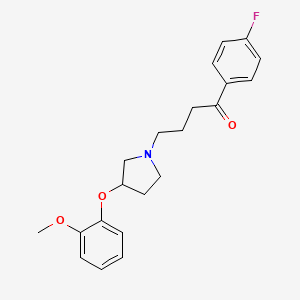
![1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride](/img/structure/B1665088.png)
